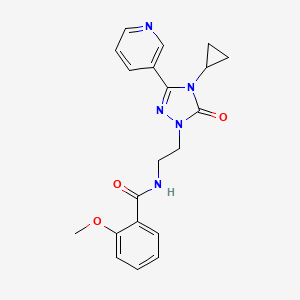
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as DPAQ, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DPAQ is a small molecule inhibitor that targets a specific protein, which is overexpressed in many types of cancer cells.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been extensively studied for its potential applications in cancer research. The protein targeted by N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is involved in several cellular processes, including cell proliferation, migration, and survival. Overexpression of this protein has been linked to the development and progression of various types of cancer, including breast, lung, and colon cancer. Therefore, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been investigated as a potential therapeutic agent for these cancers.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide inhibits the activity of the targeted protein by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal cellular functions, leading to a decrease in cancer cell proliferation and survival. The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has significant biochemical and physiological effects on cancer cells. N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide treatment has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cancer cell proliferation and survival. Additionally, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in lab experiments is its specificity for the targeted protein. N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide does not affect the activity of other proteins, making it a valuable tool for studying the role of the targeted protein in cancer cells. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in lab experiments. N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a small molecule inhibitor, and its effects may not fully represent the effects of genetic inhibition of the targeted protein. Additionally, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide. One area of focus is the development of more potent and selective inhibitors of the targeted protein. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide and its effects on cancer cells. Another area of interest is the potential use of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research is needed to investigate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in preclinical and clinical trials.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a small molecule inhibitor that has potential applications in cancer research. Its specificity for the targeted protein makes it a valuable tool for studying the role of the protein in cancer cells. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide and its effects on cancer cells. Additionally, the development of more potent and selective inhibitors of the targeted protein could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide involves several steps, including the preparation of the starting materials, reaction with various reagents, and purification of the final product. The detailed synthesis method of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is beyond the scope of this paper. However, it is worth noting that the synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)15-30-19-7-5-6-16-8-11-21(25-23(16)19)26-12-3-4-13-26/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXSDGIDRDIHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)
![2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2657555.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)
![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2657562.png)



![2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2657571.png)
![(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2657572.png)
